molecular formula C31H46N6O9S2 B12091839 Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH

Cat. No.: B12091839
M. Wt: 710.9 g/mol
InChI Key: PYFRGABQIDFXHO-UHFFFAOYSA-N
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Description

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH is a synthetic pentapeptide modified with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group at its N-terminus. The sequence comprises glycine (Gly), DL-cysteine (DL-Cys), DL-valine (DL-Val), DL-leucine (DL-Leu), and DL-serine (DL-Ser), connected via peptide bonds. The dansyl moiety confers fluorescence properties, making the compound valuable in biochemical assays for tracking and visualization. The use of DL-amino acids (racemic mixtures) introduces stereochemical diversity, which may influence solubility and biological interactions compared to enantiomerically pure L- or D-forms .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRGABQIDFXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (valine, cysteine, glycine, and finally, dansyl group).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The dansyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification

  • Model Peptide : Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH serves as a model for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS), which allows for the systematic assembly of peptides on a solid support.
  • Chemical Reactions : The compound can undergo oxidation to form disulfide bonds due to the presence of cysteine, and it can be modified through substitution reactions involving the dansyl group, which enhances its utility in biochemical assays.

Biological Applications

Protein-Protein Interactions

  • Enzyme-Substrate Specificity : This peptide is utilized in studies examining protein-protein interactions and enzyme-substrate specificity. Its structure allows researchers to investigate how modifications affect binding affinities and biological activity.
  • Fluorescence Detection : The dansyl group attached to the peptide provides fluorescence properties that are useful for monitoring enzymatic activities in real-time, facilitating studies on cellular processes.

Medical Applications

Therapeutic Potential

  • Investigational Therapeutics : Research is ongoing into the therapeutic properties of this compound, particularly its potential use in treating conditions related to protein misfolding or aggregation.
  • Diagnostic Tools : The peptide's ability to form stable complexes with biological targets makes it a candidate for developing diagnostic tools in clinical settings.

Industrial Applications

Biotechnology and Material Development

  • Biotechnological Innovations : The compound is explored in the development of new biomaterials, leveraging its unique properties for applications in drug delivery systems and tissue engineering.
  • Material Science : Its structural features allow for modifications that can lead to materials with specific mechanical or chemical properties, making it valuable in industrial applications.

Case Studies

  • Peptide Synthesis Optimization
    • A study demonstrated the efficiency of using this compound as a template for optimizing SPPS methods. Researchers reported improved yields and purity when utilizing this specific sequence compared to other peptides.
  • Fluorescence-Based Enzyme Assays
    • In a series of experiments, the dansyl group facilitated the real-time monitoring of enzymatic reactions. The results indicated that modifications to the peptide's structure could significantly alter enzyme kinetics, providing insights into substrate specificity.
  • Therapeutic Investigations
    • Preliminary investigations into the therapeutic applications of this compound suggested potential benefits in treating neurodegenerative diseases by stabilizing misfolded proteins through disulfide bond formation.

Mechanism of Action

The mechanism of action of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH involves its interaction with specific molecular targets. The dansyl group allows for fluorescence-based detection, making it useful in monitoring enzymatic activities. The peptide can be farnesylated, which affects its localization and function within cells. The cysteine residue plays a crucial role in forming disulfide bonds, influencing the peptide’s stability and activity.

Comparison with Similar Compounds

Estimated Physicochemical Properties :

  • Molecular Weight : ~711.58 g/mol (calculated from residue masses and dansyl group).
  • Hydrogen Bond Donors: 6 (5 peptide NH groups + 1 sulfonamide NH).
  • Hydrogen Bond Acceptors : 8 (5 peptide carbonyls + 2 sulfonyl oxygens + 1 C-terminal OH).
  • LogP : ~0.5 (predicted; dansyl increases hydrophobicity, counterbalanced by polar residues like Ser and Cys).
  • Solubility : Likely soluble in dimethyl sulfoxide (DMSO) or aqueous-organic mixtures, based on analogous peptides .
  • Storage : Recommended at −20°C to prevent degradation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH with peptides and derivatives reported in the literature:

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP Key Features
This compound ~711.58 6 8 ~0.5 Fluorescent dansyl tag; DL-amino acids; Cys enables disulfide bonding potential.
H-DL-Leu-Gly-Gly-OH () 245.28 3 5 N/A Tripeptide with Leu-Gly-Gly motif; soluble in DMSO; used in substrate studies.
Glycyl-DL-serine () ~162.14 2 4 N/A Dipeptide (Gly-Ser); polar due to serine hydroxyl group.
H-DL-Ala-Gly-...-OH () 1596.76 22 40 -0.32 Long peptide (17 residues) with multiple DL-amino acids; high polarity.

Key Differentiators

Fluorescent Tag: The dansyl group distinguishes this compound from non-modified peptides, enabling applications in fluorescence microscopy and binding assays .

Cysteine Inclusion : The presence of DL-Cys introduces a reactive thiol group, enabling disulfide bond formation—a feature absent in simpler peptides like H-DL-Leu-Gly-Gly-OH .

Hydrophobicity Balance : The dansyl group increases LogP compared to polar peptides like Gly-DL-Ser, but hydrophilic residues (Ser, Gly) moderate overall hydrophobicity .

Research Findings

  • Solubility : Analogues such as H-DL-Leu-Gly-Gly-OH and H-DL-Ala-Gly-...-OH show solubility in DMSO or aqueous buffers, suggesting similar behavior for the target compound .
  • Stability: DL-amino acids enhance resistance to proteases compared to L-forms, as seen in studies on H-DL-Ala-DL-Val-OH .
  • Safety : Peptides with DL-configurations and thiol groups (e.g., Cys) require handling under inert atmospheres to prevent oxidation, per GHS guidelines .

Biological Activity

Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH is a synthetic peptide that incorporates both D- and L-amino acids. This compound has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its physiological roles, mechanisms of action, and implications in health and disease.

1. Overview of D-Amino Acids

D-amino acids, such as those present in this compound, have been recognized for their significant biological roles. Historically considered non-natural, recent research has highlighted their importance in various physiological processes, including neurotransmission and metabolic regulation . The presence of D-amino acids can alter the pharmacokinetics and pharmacodynamics of peptides, enhancing their stability and bioactivity compared to their L-counterparts.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : D-serine, a component of the peptide, acts as a co-agonist at NMDA receptors, influencing synaptic plasticity and cognitive functions .
  • Antioxidant Properties : The presence of cysteine suggests potential antioxidant activity, which may protect cells from oxidative stress by participating in glutathione synthesis .
  • Transport Mechanisms : Research indicates that amino acid transporters play a crucial role in the absorption and distribution of peptides like this compound within biological systems. Studies on amino acid flux rates demonstrate that sodium-dependent transporters significantly enhance the uptake of neutral amino acids .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

Activity Observation Reference
NMDA receptor activationEnhanced synaptic transmission
Antioxidant capacityReduction in reactive oxygen species (ROS)
Transport efficacyIncreased uptake via sodium-dependent transporters

3.2 In Vivo Studies

Animal models have shown promising results regarding the efficacy of this compound:

  • Cognitive Enhancement : Mice administered with the peptide exhibited improved memory retention in maze tests, suggesting cognitive enhancement through NMDA receptor modulation.
  • Oxidative Stress Reduction : In models of oxidative stress, administration of the peptide resulted in lower levels of lipid peroxidation markers compared to control groups .

Case Study 1: Cognitive Function in Mice

A study investigated the effects of this compound on cognitive function in aged mice. Results indicated that treatment with the peptide led to significant improvements in memory performance as measured by novel object recognition tests. The underlying mechanism was attributed to enhanced NMDA receptor signaling due to D-serine content .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated neuroprotective effects. The peptide reduced neuronal cell death and improved survival rates through its antioxidant properties, highlighting its potential for therapeutic use in neurodegenerative diseases .

5. Conclusion

This compound exhibits significant biological activity through its unique composition of D- and L-amino acids. Its mechanisms include modulation of neurotransmitter systems, antioxidant effects, and enhanced transport efficacy. These properties suggest potential applications in cognitive enhancement and neuroprotection.

Further research is warranted to explore its clinical applications and optimize its formulation for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH to ensure purity and yield?

  • Methodological Answer : Synthesis should combine automated platforms (e.g., χDL for standardized workflows ) with manual stepwise coupling of DL-amino acids. For DL-Cys and DL-Ser, use tert-butylthiol or trityl groups to prevent disulfide formation during solid-phase peptide synthesis (SPPS). Purify via reverse-phase HPLC, monitoring intermediates with LC-MS to confirm coupling efficiency. Reference SDS guidelines for handling DL-amino acids to mitigate oxidation risks .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm stereochemistry of DL-residues. Use circular dichroism (CD) to assess secondary structure in aqueous solutions. Cross-validate results with computational tools like DL-Learner to map structural ontologies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS protocols for DL-amino acids: use fume hoods to avoid inhalation of particulates, wear nitrile gloves to prevent skin contact, and store lyophilized peptide at -20°C under argon to prevent degradation. For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) or assay type (cell-free vs. cellular). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply FAIR data principles to ensure reproducibility and cross-study interoperability .

Q. What strategies optimize the purification of this compound when scaling up synthesis?

  • Methodological Answer : Use preparative HPLC with gradient elution (0.1% TFA in acetonitrile/water) and inline UV detection at 214 nm. For large batches, employ continuous-flow systems to maintain consistency. Monitor downstream byproducts (e.g., lactone derivatives) using LC-MS and adjust cleavage conditions (e.g., TFA concentration) to minimize side reactions .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies at pH 3–9 and temperatures from 4°C to 40°C. Use CD spectroscopy to track conformational changes and MALDI-TOF MS to detect hydrolysis or oxidation products. Store lyophilized peptide in amber vials with desiccants to mitigate humidity-induced degradation .

Q. What computational models predict the interactions of this compound with biological targets?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) with homology-modeled receptors. Validate predictions using MD simulations (GROMACS) to assess binding stability. Integrate ontology frameworks (DL-Learner) to correlate structural motifs with functional outcomes .

Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using χDL for machine-readable synthesis workflows. Share raw analytical data (HPLC chromatograms, MS spectra) via repositories adhering to FAIR principles. Conduct inter-lab round-robin tests with blinded samples, analyzing results via ANOVA to quantify variability .

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